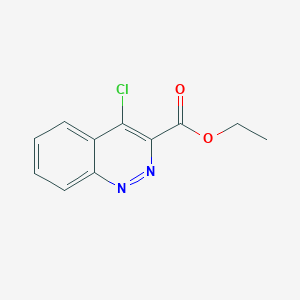

Ethyl 4-chlorocinnoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

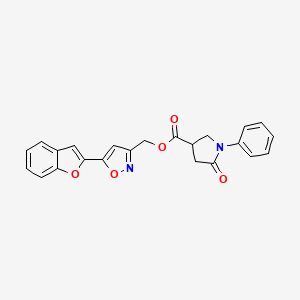

Ethyl 4-chlorocinnoline-3-carboxylate is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is a derivative of quinoline with a chloro substituent at the 4-position and an ester group at the 3-position.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the cyclocondensation of various starting materials. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed from commercially available 2-aminobenzoic acids, which could be related to the synthesis of ethyl 4-chlorocinnoline-3-carboxylate . Another relevant synthesis is the unexpected direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from a Friedländer reaction, which showcases the versatility of quinoline derivatives as building blocks . Additionally, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance indicates the potential for various synthetic approaches to similar chlorinated quinoline carboxylates .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides insights into the chemical shifts and coupling constants that could be relevant for understanding the structure of ethyl 4-chlorocinnoline-3-carboxylate . Single-crystal X-ray diffraction data have been used to determine the crystal and molecular structures of related compounds, which could inform the analysis of ethyl 4-chlorocinnoline-3-carboxylate .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride results in chlorination and dealkylation, indicating the reactivity of the quinoline nucleus . The conversion of ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate under different conditions demonstrates the influence of solvents and reagents on the outcome of reactions involving chlorinated quinoline carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chlorocinnoline-3-carboxylate can be inferred from studies on similar compounds. For example, the antimicrobial activity of a complex containing ethyl α-cyano-4-chlorocinnamate suggests potential biological properties of chlorinated cinnoline derivatives . The crystal packing stability of related compounds, as influenced by intermolecular interactions, provides insights into the solid-state properties of quinoline derivatives .

Scientific Research Applications

Antibacterial Agents : Ethyl 4-chlorocinnoline-3-carboxylate derivatives have been investigated for their potential as antibacterial agents. Krishnakumar et al. (2012) found that ethyl-2-chloroquinoline-3-carboxylates possess moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Chemical Synthesis Techniques : Various studies have focused on the synthesis techniques of Ethyl 4-chlorocinnoline-3-carboxylate derivatives. For instance, Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminium metal under microwave assistance, achieving an overall yield of 94.2% (Song Bao-an, 2012).

Synthesis of Structurally Novel Compounds : Research by Li et al. (2019) includes the synthesis of new halomethylquinoline building blocks like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. These compounds were further utilized to create a range of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, exhibiting significant anti-tubercular activity (Li et al., 2019).

NMR Studies : Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives have been synthesized and studied using NMR spectroscopy by Podányi et al. (1996), providing insights into the chemical shifts and coupling constants of these compounds (Podányi et al., 1996).

Reaction Mechanisms and Conversions : Ukrainets et al. (2009) studied the reactions of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, contributing to the understanding of reaction mechanisms and conversions in chemical synthesis (Ukrainets et al., 2009).

Safety and Hazards

Ethyl 4-chlorocinnoline-3-carboxylate has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinoline heterocycles, which include Ethyl 4-chlorocinnoline-3-carboxylate, occur widely among medicinally important natural products. They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties . Therefore, the future directions of this compound could be in the development of new drugs and therapies.

properties

IUPAC Name |

ethyl 4-chlorocinnoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRLSPZAHLSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chlorocinnoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)

![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)